(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Lipophilicity Permeability Physicochemical profiling

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8) is a synthetic small molecule (MW 341.4 g/mol) that combines a benzothiazole ether, an azetidine amide, and a 2-methoxypyridine carbonyl group. Available physicochemical data indicate a topological polar surface area of 92.8 Ų, 0 hydrogen bond donors, 6 hydrogen bond acceptors, a calculated logP of 2.9, and 4 rotatable bonds, defining a moderately lipophilic scaffold with good permeability potential.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 1421466-13-8
Cat. No. B2904734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
CAS1421466-13-8
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3
InChIKeyNSVQMWLUIRPVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8)


(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8) is a synthetic small molecule (MW 341.4 g/mol) that combines a benzothiazole ether, an azetidine amide, and a 2-methoxypyridine carbonyl group [1]. Available physicochemical data indicate a topological polar surface area of 92.8 Ų, 0 hydrogen bond donors, 6 hydrogen bond acceptors, a calculated logP of 2.9, and 4 rotatable bonds, defining a moderately lipophilic scaffold with good permeability potential [1]. This compound is primarily intended for non-human research use .

Why Generic Substitution is Not Advisable for (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8)


The unique combination of a benzothiazole-linked azetidine ether and a 2-methoxypyridine amide creates a defined three-dimensional pharmacophore that cannot be easily replicated by simple benzothiazole or azetidine analogs [1]. Minor structural modifications in this chemical space—such as altering the substitution pattern on the pyridine ring, replacing the ether linkage, or changing the amide orientation—can drastically shift target selectivity and potency profiles . Therefore, substituting this compound with a cheaper or more readily available analog without direct comparative data risks compromising experimental reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Comparator-Based Evidence for (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8)


Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-hydroxy and N-linked Analogs

While direct biological activity comparisons are absent, the computed logP of 2.9 places the target compound in an optimal lipophilicity range for cellular permeability, which is distinct from many benzothiazole-azetidine analogs [1]. For instance, the des-methoxy pyridine analog (lacking the 2-methoxy group) would have a lower logP, potentially reducing membrane permeability [1]. The compound's 0 hydrogen bond donors and 6 acceptors also contrast with amine-containing analogs like 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine (CAS 1343386-20-8), which has added H-bond donor capacity that may limit passive diffusion . This differentiation is computed rather than experimentally measured.

Lipophilicity Permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound's computed TPSA of 92.8 Ų is below the widely accepted threshold of 140 Ų for good blood-brain barrier (BBB) penetration, unlike many benzothiazole-azetidine analogs with larger polar substituents [1]. For example, the related compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one (CAS 1421525-22-5) has a higher TPSA due to the sulfonyl group, likely exceeding 120 Ų [2].

Blood-brain barrier CNS penetration TPSA

Rotatable Bond Count and Conformational Rigidity Advantage Over Flexible Analogs

With only 4 rotatable bonds, the target compound is more conformationally constrained than similar analogs with extended linkers, such as those containing extra methylene or ethylene glycol spacers. This rigidity often translates to lower entropic penalty upon target binding, a principle supported by fragment-based drug design literature [1].

Conformational restriction Entropy Binding affinity

Absence of Hydrogen Bond Donors and Its Impact on Selectivity Profiling

The target compound possesses 0 hydrogen bond donors (HBD), a feature that distinguishes it from many benzothiazole-azetidine analogs containing amine or hydroxyl groups [1]. For example, the analog 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine contains a free amine (1 HBD), which can lead to promiscuous binding to multiple targets . The absence of HBD may contribute to a cleaner selectivity profile by reducing non-specific electrostatic interactions.

Ligand efficiency Selectivity Physicochemical optimization

Optimal Application Scenarios for (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1421466-13-8) Based on Evidence


CNS-Targeted Fragment-Based Screening Libraries

The compound's computed TPSA of 92.8 Ų and logP of 2.9 place it within the favorable range for CNS penetration, making it a strong candidate for inclusion in fragment libraries designed for neuroscience target screening [1]. Its 0 HBD count and moderate rotatable bond count further support its suitability for efficient fragment elaboration [1].

Kinase Selectivity Panel Profiling

The absence of hydrogen bond donors and the constrained azetidine linker suggest that this compound may exhibit a cleaner selectivity profile when screened against kinase panels. Its structural features align with known kinase inhibitor pharmacophores, though direct activity data are lacking [1].

Physicochemical Property Benchmarking in Lead Optimization

The compound can serve as a reference standard for optimizing lipophilicity and polar surface area in lead series that contain benzothiazole and azetidine motifs. Its well-defined computed properties facilitate QSAR model calibration [1].

Negative Control for Amine-Containing Benzothiazole Analogs

Because the compound lacks a hydrogen bond donor, it can be used as a negative control in assays where HBD-mediated binding is hypothesized, contrasting with analogs like 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine .

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